molecular formula C18H13NO3 B11835175 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol CAS No. 656234-09-2

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol

Cat. No.: B11835175
CAS No.: 656234-09-2
M. Wt: 291.3 g/mol
InChI Key: MRZIQVRQAHMBLI-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is a complex organic compound that features a benzofuran moiety fused with an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, benzofuran derivatives can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic structures . Another method involves the use of proton quantum tunneling, which offers high yields and fewer side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol apart is its unique combination of a benzofuran and isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

656234-09-2

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-1-methoxyisoquinolin-5-ol

InChI

InChI=1S/C18H13NO3/c1-21-18-12-6-4-7-14(20)17(12)13(10-19-18)16-9-11-5-2-3-8-15(11)22-16/h2-10,20H,1H3

InChI Key

MRZIQVRQAHMBLI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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